

# Application Notes and Protocols: Kinetic Modeling of JNJ-42259152 in the Human Brain

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## Compound of Interest

Compound Name: JNJ-42259152

Cat. No.: B608224

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These application notes provide a detailed overview of the kinetic modeling of **JNJ-42259152**, a novel and selective phosphodiesterase 10A (PDE10A) inhibitor, in the human brain using positron emission tomography (PET). The protocols are based on published research and are intended to guide the design and execution of similar studies.

## Introduction

**JNJ-42259152** is a potent and highly selective inhibitor of PDE10A, an enzyme primarily expressed in the striatum of the brain.[1] PDE10A is involved in the regulation of cyclic nucleotide signaling, which is crucial for various neuronal functions. The development of PET tracers like 18F-**JNJ-42259152** allows for the in-vivo quantification of PDE10A, providing a valuable tool for understanding its role in neuropsychiatric disorders and for the development of novel therapeutics.

The kinetic modeling of 18F-**JNJ-42259152** in the human brain has demonstrated its suitability as a PET tracer, exhibiting favorable characteristics for human studies.[1] This document outlines the key quantitative data, experimental protocols, and relevant biological pathways associated with **JNJ-42259152** kinetic modeling.

## Quantitative Data Summary

The following tables summarize the key quantitative findings from the kinetic modeling study of 18F-**JNJ-42259152** in the human brain.

Table 1: Regional Distribution Volume (VT) of 18F-**JNJ-42259152**

Brain Region	Total Distribution Volume (VT) (mL/cm3)
Putamen	Highest Activity
Caudate Nucleus	Second Order Activity
Ventral Striatum	Second Order Activity
Substantia Nigra	Second Order Activity
Thalamus	10- to 40-fold lower than striatum
Frontal Cortex	>10-fold lower than striatum
Cerebellum	>10-fold lower than striatum

Data derived from a study on the quantification of 18F-**JNJ-42259152**.[\[1\]](#)

Table 2: Pharmacological Properties of **JNJ-42259152**

Parameter	Value
Potency (pIC50) for human PDE10A	8.82
Selectivity for PDE10A over other PDEs	>1000-fold

Data from in-vitro studies of **JNJ-42259152**.[\[1\]](#)

## Experimental Protocols

### Radiotracer Preparation and Administration

The radiotracer used is 18F-**JNJ-42259152**. The synthesis and quality control should be performed according to established radiopharmaceutical procedures. Administration is via an intravenous bolus injection.

## PET/MRI Imaging Protocol

A dynamic PET scan is performed over 90 minutes following the injection of 18F-**JNJ-42259152**.<sup>[1]</sup> Simultaneous acquisition with a magnetic resonance imaging (MRI) scanner is recommended for anatomical coregistration.<sup>[2][3]</sup>

### Protocol Steps:

- **Patient Preparation:** Subjects should be positioned comfortably in the PET/MRI scanner to minimize motion artifacts.
- **Tracer Injection:** Administer a bolus injection of 18F-**JNJ-42259152**.
- **Dynamic PET Acquisition:** Start a 90-minute dynamic PET scan immediately following the injection.
- **MR Acquisition:** Acquire a high-resolution T1-weighted MRI scan for anatomical reference.
- **Arterial Blood Sampling:** If using a plasma input model, arterial blood samples should be collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.<sup>[4][5]</sup>

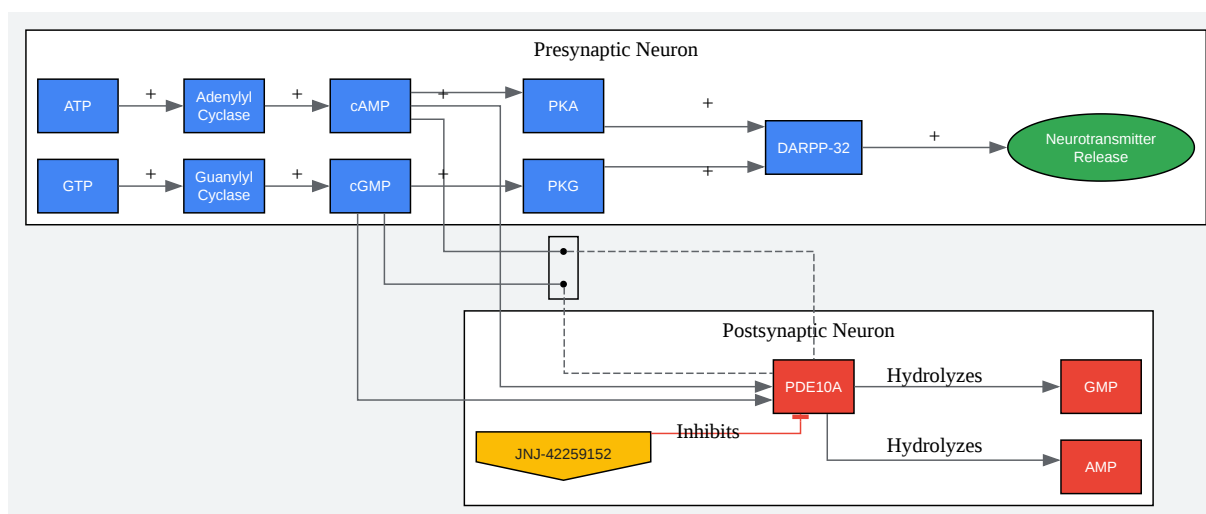
## Image Analysis and Kinetic Modeling

- **Image Reconstruction:** Reconstruct the dynamic PET data into a series of time frames.
- **Motion Correction:** Correct for any head motion during the scan.
- **Image Coregistration:** Coregister the dynamic PET images to the individual's T1 MRI scan.
- **Volume of Interest (VOI) Delineation:** Delineate VOIs for key brain regions (putamen, caudate nucleus, ventral striatum, substantia nigra, thalamus, frontal cortex, and cerebellum) on the MRI.<sup>[1]</sup>
- **Time-Activity Curve (TAC) Generation:** Generate TACs for each VOI by plotting the average radioactivity concentration in the VOI against time.

- Kinetic Modeling: Fit the TACs using appropriate kinetic models to estimate the total distribution volume (VT). Both one-tissue (1T) and two-tissue (2T) compartment models have been evaluated, with the two-tissue compartment model often providing a better fit for this tracer.[1][5] Simplified models can also be considered.[1]

## Visualizations

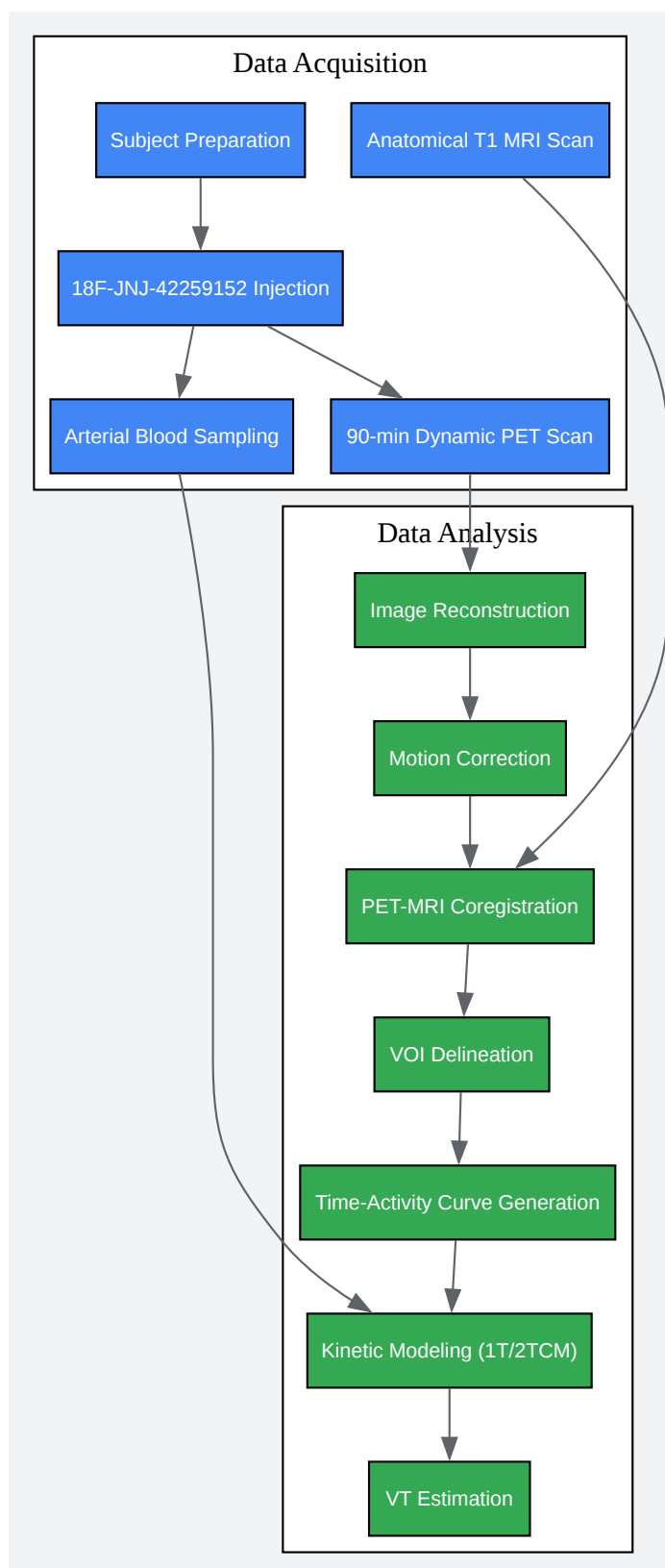
### Signaling Pathway of PDE10A Inhibition



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Caption: PDE10A inhibition by **JNJ-42259152** increases cAMP/cGMP levels.

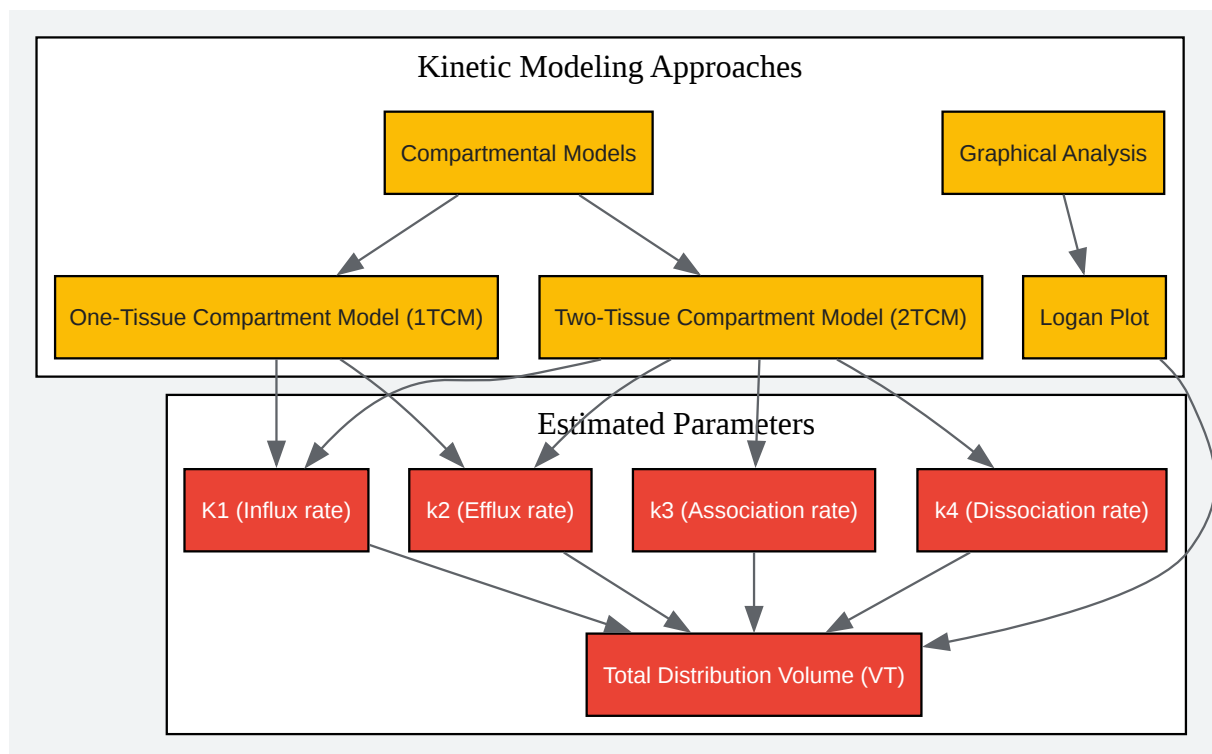
## Experimental Workflow for Kinetic Modeling



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Caption: Workflow for 18F-**JNJ-42259152** PET kinetic modeling.

## Logical Relationship of Kinetic Models



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Caption: Relationship between kinetic models and estimated parameters.

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